molecular formula C9H11N7 B1483871 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide CAS No. 2090949-84-9

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide

Cat. No.: B1483871
CAS No.: 2090949-84-9
M. Wt: 217.23 g/mol
InChI Key: LFNHGYCOJYPRET-UHFFFAOYSA-N
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Description

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide is a useful research compound. Its molecular formula is C9H11N7 and its molecular weight is 217.23 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adenosine A1 and A2A receptors, which are involved in numerous physiological processes . The nature of these interactions includes binding to the active sites of these receptors, leading to either inhibition or activation of their functions. This compound’s ability to modulate receptor activity makes it a promising candidate for therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the intracellular calcium concentration, which is a critical factor in cell signaling . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a dual antagonist for adenosine A1 and A2A receptors, inhibiting their activity and thereby modulating downstream signaling pathways . This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as improving motor impairments and enhancing cognitive function . At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

2-(5-amino-3-pyrazin-2-ylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N7/c10-8(11)5-16-9(12)3-6(15-16)7-4-13-1-2-14-7/h1-4H,5,12H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNHGYCOJYPRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)N)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 2
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide
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2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide
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2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 5
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2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 6
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.